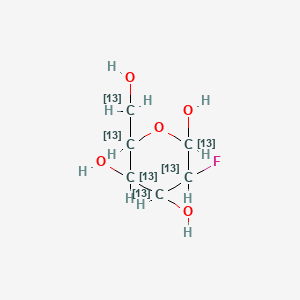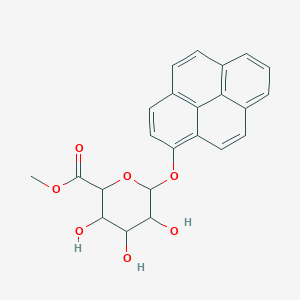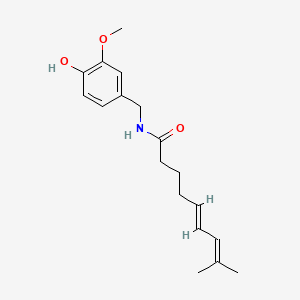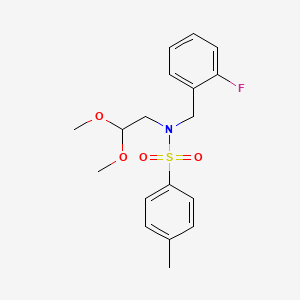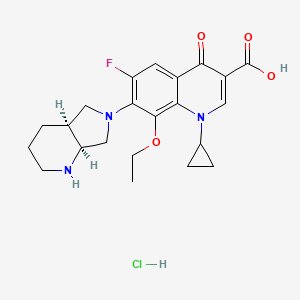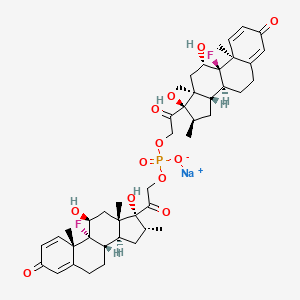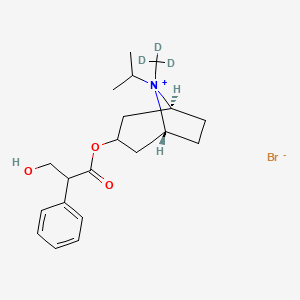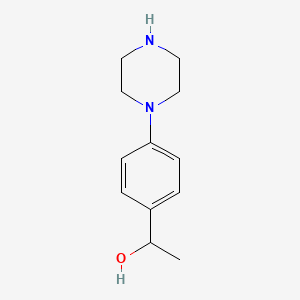
1-(4-Piperazin-1-ylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Piperazin-1-ylphenyl)ethanol is an organic compound with the molecular formula C12H18N2O It features a piperazine ring attached to a phenyl group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Piperazin-1-ylphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-(1-piperazinyl)benzaldehyde with a reducing agent such as sodium borohydride. The reaction typically occurs in an ethanol solvent under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Piperazin-1-ylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 1-(4-Piperazin-1-ylphenyl)acetone.
Reduction: Formation of 1-(4-Piperazin-1-ylphenyl)methanol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Piperazin-1-ylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Piperazin-1-ylphenyl)ethanol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may inhibit the reuptake of serotonin, thereby affecting neurotransmitter levels in the brain. The compound’s effects are mediated through pathways involving receptor binding and signal transduction .
Comparison with Similar Compounds
- 1-(4-Piperazin-1-ylphenyl)ethanone
- 1-(4-Piperazin-1-ylphenyl)methanol
- 4-(1-Piperazinyl)benzaldehyde
Comparison: 1-(4-Piperazin-1-ylphenyl)ethanol is unique due to its specific ethanol moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-piperazin-1-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O/c1-10(15)11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,10,13,15H,6-9H2,1H3 |
InChI Key |
GOBJRBJMDFZYKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




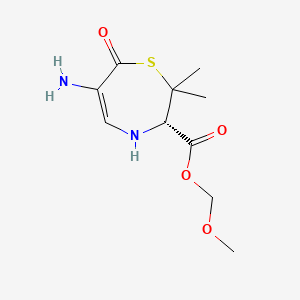
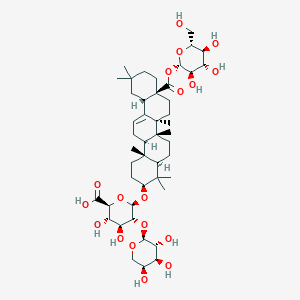
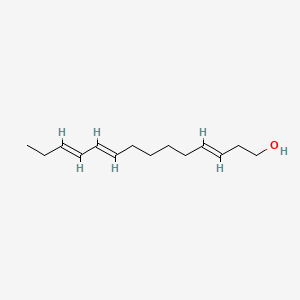
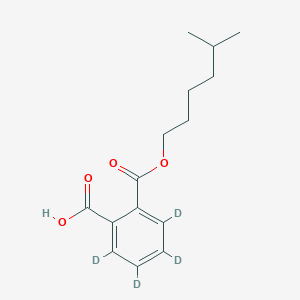
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
